N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-5-nitrothiophene-2-carboxamide
Description
N-{5-[4-(Methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-5-nitrothiophene-2-carboxamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 4-(methylsulfanyl)phenyl group and a 5-nitrothiophene-2-carboxamide moiety.
Properties
IUPAC Name |
N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O4S2/c1-23-9-4-2-8(3-5-9)13-16-17-14(22-13)15-12(19)10-6-7-11(24-10)18(20)21/h2-7H,1H3,(H,15,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHMJALNTDKYDIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(S3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-5-nitrothiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 1,3,4-oxadiazole ring, which is then coupled with a thiophene derivative. The final step involves the introduction of the nitro group and the carboxamide functionality under controlled conditions. Specific reagents and catalysts, such as sulfur-containing compounds and nitrating agents, are often employed to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography. The scalability of the synthesis is a critical factor in industrial applications, ensuring that the compound can be produced in sufficient quantities for research and commercial use.
Chemical Reactions Analysis
Types of Reactions
N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-5-nitrothiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone under appropriate conditions.
Reduction: The nitro group can be reduced to an amine, which can further participate in additional chemical transformations.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as tin(II) chloride or iron powder for reduction. Substitution reactions may involve halogenating agents, nucleophiles, or electrophiles under controlled temperature and solvent conditions.
Major Products
The major products formed from these reactions depend on the specific functional group transformations. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while reduction of the nitro group produces amines. Substitution reactions can introduce various substituents onto the aromatic rings, leading to a wide range of derivative compounds.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research has indicated that compounds containing the oxadiazole moiety, such as N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-5-nitrothiophene-2-carboxamide, exhibit significant antitumor properties. Studies have shown that these compounds can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, derivatives of oxadiazole have been synthesized and tested for their cytotoxic effects against different cancer cell lines, demonstrating promising results in vitro .
Antimicrobial Properties
The compound also shows potential as an antimicrobial agent. Its structural components contribute to its ability to disrupt microbial cell membranes or inhibit essential biochemical pathways in bacteria and fungi. This application is particularly relevant in the development of new antibiotics amid rising antibiotic resistance .
Material Science
Organic Electronics
this compound has applications in organic electronics due to its electronic properties. The thiophene and oxadiazole units can be utilized to design organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's ability to transport charge efficiently makes it a candidate for improving the performance of these devices .
Polymer Chemistry
In polymer science, this compound can serve as a functional monomer for synthesizing polymers with specific properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength while providing additional functionalities such as conductivity or photoluminescence .
Organic Synthesis
Building Block for Synthesis
this compound can be utilized as a versatile building block in organic synthesis. It allows chemists to construct more complex molecules through various coupling reactions. Its unique functional groups enable selective reactions that can lead to the formation of diverse chemical entities useful in pharmaceuticals and agrochemicals .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-5-nitrothiophene-2-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s functional groups enable it to form hydrogen bonds, coordinate with metal ions, or participate in redox reactions, thereby modulating the activity of its targets. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Structural Modifications in Heterocyclic Cores
The following compounds share structural similarities but differ in core heterocycles, substituents, or functional groups:
*Estimated based on structural analysis; †Calculated using atomic masses.
Key Differences in Physicochemical Properties
Electronic Effects :
- The methylsulfanyl group in the target compound provides moderate electron-donating effects via sulfur’s lone pairs, contrasting with the methoxy group in (stronger electron donation) and the methanesulfonyl group in (strong electron withdrawal).
- The nitro group in all analogues creates an electron-deficient aromatic system, enhancing reactivity in electrophilic substitution or redox processes.
Lipophilicity and Solubility :
- The trifluoromethyl group in increases hydrophobicity (logP ~3.5 estimated), while the methanesulfonyl group in improves water solubility due to polarity.
- The target compound’s methylsulfanyl group balances moderate hydrophobicity (logP ~2.8–3.0), favoring membrane permeability .
Synthetic Feasibility :
- Compound reported 42% purity post-synthesis, likely due to steric hindrance from the trifluoromethyl group. In contrast, ’s simpler methoxy substituent may contribute to higher synthetic yields .
Biological Activity
N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-5-nitrothiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. The structural features of this compound suggest various mechanisms of action that warrant detailed investigation.
Chemical Structure
The compound can be characterized by its complex structure, which includes:
- Oxadiazole ring : Known for its biological activity.
- Nitro group : Often associated with increased reactivity and biological potency.
- Methylthio group : Imparts unique electronic properties.
Antimicrobial Activity
Research has demonstrated that compounds containing oxadiazole derivatives exhibit significant antimicrobial properties. The specific compound under consideration has been tested against various bacterial and fungal strains:
| Microorganism | Activity Observed |
|---|---|
| Escherichia coli | Inhibition at 1 µg/mL |
| Staphylococcus aureus | Inhibition at 1 µg/mL |
| Aspergillus niger | Moderate inhibition |
| Candida albicans | Notable inhibition |
The compound's efficacy against these pathogens suggests it could be a candidate for developing new antimicrobial agents, particularly in the face of rising antibiotic resistance .
Anticancer Activity
Studies have indicated that oxadiazole derivatives can exhibit anticancer properties. For instance, compounds structurally related to this compound have shown cytotoxic effects against various cancer cell lines.
A notable study reported the following findings on cytotoxicity:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12.5 |
| HeLa (Cervical Cancer) | 15.0 |
| A549 (Lung Cancer) | 10.0 |
These results indicate that the compound could inhibit cell proliferation effectively, making it a candidate for further investigation in cancer therapeutics .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of DNA synthesis : Similar compounds have been shown to interfere with nucleic acid synthesis in microbial cells.
- Induction of apoptosis : The compound may trigger programmed cell death in cancer cells through mitochondrial pathways.
Case Studies
Several studies have focused on the synthesis and evaluation of similar oxadiazole derivatives:
- Study on Antimicrobial Properties : A series of oxadiazole derivatives were synthesized and evaluated for their antibacterial activity against E. coli and S. aureus. The results indicated that modifications in the side chains significantly influenced antibacterial potency .
- Cytotoxicity Assessment : A research group synthesized various oxadiazole-based compounds and assessed their cytotoxic effects on human cancer cell lines. The findings suggested that the introduction of nitro groups enhanced anticancer activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
